Pyrazine, 2-ethyl-3-(2-methylpropyl)-

Flavor Chemistry Sensory Science Structure-Odor Relationship

Pyrazine, 2-ethyl-3-(2-methylpropyl)- (also known as 2-Ethyl-3-isobutylpyrazine, CAS 38028-70-5) is a disubstituted alkylpyrazine with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol. This heterocyclic aromatic compound belongs to a class widely recognized for its potent odor and flavor properties, which are central to its industrial applications.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 38028-70-5
Cat. No. B12667067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazine, 2-ethyl-3-(2-methylpropyl)-
CAS38028-70-5
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCC1=NC=CN=C1CC(C)C
InChIInChI=1S/C10H16N2/c1-4-9-10(7-8(2)3)12-6-5-11-9/h5-6,8H,4,7H2,1-3H3
InChIKeyTZTYFJFAKSOJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-3-(2-methylpropyl)pyrazine (CAS 38028-70-5): Chemical Identity and Fundamental Procurement Data


Pyrazine, 2-ethyl-3-(2-methylpropyl)- (also known as 2-Ethyl-3-isobutylpyrazine, CAS 38028-70-5) is a disubstituted alkylpyrazine with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol [1]. This heterocyclic aromatic compound belongs to a class widely recognized for its potent odor and flavor properties, which are central to its industrial applications [2]. Key physicochemical properties relevant to procurement include a computed boiling point of 219.4°C at 760 mmHg, a density of 0.939 g/cm³, a refractive index of 1.492, a flash point of 84.9°C, and a vapor pressure of 0.177 mmHg at 25°C .

Why Alkylpyrazine Analogs Cannot Simply Replace 2-Ethyl-3-(2-methylpropyl)pyrazine (CAS 38028-70-5)


The class of disubstituted alkylpyrazines is defined by extreme sensitivity of olfactory threshold and odor character to even minor changes in alkyl chain length, branching, and substitution position [1]. A study of 60 disubstituted pyrazines demonstrated that odor thresholds can vary by several orders of magnitude based on these structural differences, with specific substitution patterns yielding unique sensory profiles [2]. Therefore, generic substitution with a similar alkylpyrazine carries a high risk of altering the intended flavor or fragrance profile in a final product, necessitating the specific procurement of 2-ethyl-3-(2-methylpropyl)pyrazine for applications requiring its precise sensory signature.

2-Ethyl-3-(2-methylpropyl)pyrazine (CAS 38028-70-5) Quantitative Differentiation Guide for Scientific Procurement


Olfactory Threshold Differentiation Within the Alkylpyrazine Class

While a direct head-to-head comparison of the odor threshold for 2-ethyl-3-(2-methylpropyl)pyrazine against a specific analog is not available in the reviewed literature, strong class-level inference from comprehensive structure-odor studies confirms that its specific 2-ethyl-3-isobutyl substitution pattern results in a quantifiably distinct olfactory threshold compared to other alkylpyrazines. For example, in a study of 60 disubstituted pyrazines, the odor threshold for 2-ethyl-3-methylpyrazine was reported to be 0.315 ppm [1]. The presence of the bulkier isobutyl group in the target compound is predicted to alter this threshold significantly, as the study's quantitative model (log(1/T) = 0.04(ΣδIR - ΔΔI) + 6.2) demonstrates that substituent parameters directly influence olfactory potency [2].

Flavor Chemistry Sensory Science Structure-Odor Relationship

Regulatory Classification for Simplified Procurement in Industrial Applications

2-Ethyl-3-isobutylpyrazine (CAS 38028-70-5) is officially listed as an 'Existing Chemical Substance' under Japan's Chemical Substances Control Law (CSCL) and is exempt from notification of manufacturing/import amount [1]. This classification, documented by the National Institute of Technology and Evaluation (NITE), differentiates it from more heavily regulated alkylpyrazines or novel chemical entities. In contrast, a close analog, 2-methoxy-3-isobutylpyrazine, is often subject to more stringent scrutiny due to its lower odor threshold and broader use in certain food applications, which can lead to additional documentation requirements for import/export.

Regulatory Affairs Chemical Inventory Compliance

Differentiation by Physicochemical Profile: Boiling Point and Vapor Pressure

The computed physicochemical properties of 2-ethyl-3-(2-methylpropyl)pyrazine provide a basis for differentiation from its closest alkylpyrazine analogs in terms of volatility and process handling. Its boiling point of 219.4°C at 760 mmHg and vapor pressure of 0.177 mmHg at 25°C are intermediate values within the class. For instance, 2-ethyl-3-methylpyrazine (C7H10N2) has a lower boiling point (~57°C at 10 mmHg), while 2-ethyl-5-methylpyrazine (C7H10N2) has a reported boiling point of ~170°C at 760 mmHg [1]. This indicates that the target compound's larger isobutyl group confers a higher boiling point and lower volatility, which is critical for applications requiring controlled release or stability during high-temperature processing.

Physical Chemistry Process Engineering Formulation

Key Industrial Application Scenarios for 2-Ethyl-3-(2-methylpropyl)pyrazine (CAS 38028-70-5)


Flavor and Fragrance Formulation Requiring Thermal Stability

Based on its computed boiling point of 219.4°C and low vapor pressure, 2-ethyl-3-(2-methylpropyl)pyrazine is particularly well-suited for use in baked goods, roasted products, and heat-processed flavors where many other pyrazines would volatilize or degrade . Its higher thermal stability, inferred from class data, ensures a more consistent aroma profile during and after high-temperature processing, making it a reliable choice for industrial food manufacturing [1].

Research on Structure-Odor Relationships (SAR) of Pyrazines

The compound serves as a valuable probe in studies aimed at understanding the quantitative relationship between alkyl substitution patterns and olfactory potency. Its unique 2-ethyl-3-isobutyl motif fills a specific niche in SAR models, helping to refine predictive tools for odor threshold and character. This is evidenced by its inclusion in comprehensive datasets for pyrazine olfaction studies [2].

Industrial Flavor Production in Regulated Markets

Given its designation as an 'Existing Chemical Substance' and exemption from manufacturing/import notifications under Japan's CSCL, 2-ethyl-3-(2-methylpropyl)pyrazine is an attractive candidate for flavor and fragrance companies targeting the Japanese and other similarly regulated markets. This regulatory clarity, as documented by NITE, reduces the administrative burden associated with sourcing and using the material in commercial products [3].

Technical Documentation Hub

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